![molecular formula C20H18N4O3 B2538659 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-60-6](/img/structure/B2538659.png)

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

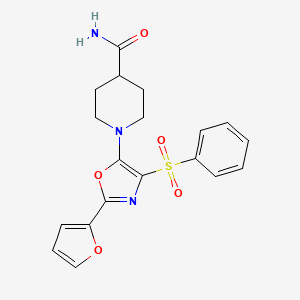

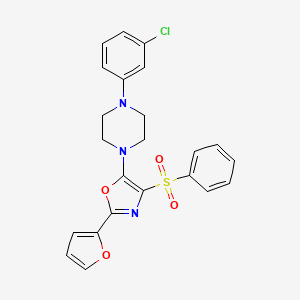

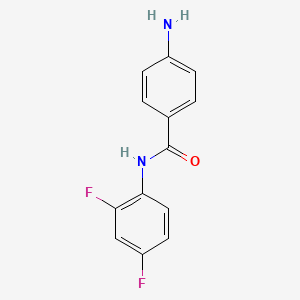

- Isoxazole Ring : The isoxazole ring, a five-membered heterocycle, contains one oxygen and one nitrogen atom at adjacent positions. Isoxazoles exhibit diverse biological activities, making them valuable in medicinal chemistry . Nicotinonitrile Moiety : The nicotinonitrile group is derived from nicotinic acid and contains a cyano (CN) functional group. Nicotinonitriles are associated with various pharmacological properties .

Synthesis Analysis

The synthesis of 2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves several steps. One possible route includes cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .

Chemical Reactions Analysis

The chemical reactions leading to the formation of this compound may involve cyclization, acylation, and other transformations. Further details would require a thorough literature review .

Applications De Recherche Scientifique

- Researchers have synthesized derivatives of this compound, including those with a 4-Cl phenyl substitution at the 5-position of the isoxazole ring. These derivatives exhibit potent antibacterial and antifungal activity .

- Notably, Vaidya et al. explored a series of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles and screened them for antibacterial activity against S. typhimurium and S. aureus .

- Isoxazole derivatives, including those related to our compound, have demonstrated anticancer properties. Researchers have investigated their effects on cancer cell lines, opening avenues for further exploration .

- The isoxazole nucleus has been associated with immunosuppressive effects. Compounds like ours may contribute to modulating immune responses .

- While specific studies on our compound are limited, the broader class of isoxazoles has shown antiviral potential. Further research could uncover its specific antiviral properties .

- Isoxazole derivatives have been studied for their neuroprotective properties. Our compound’s unique structure may offer insights into its effects on neuronal health .

- The synthesis of isoxazole derivatives, including our compound, has been an active area of research. Scientists have developed various methods to access this valuable fragment, making it a rich source for novel compounds .

Antibacterial and Antifungal Properties

Anticancer Potential

Immunosuppressive Activity

Antiviral Applications

Neuroprotective Effects

Chemical Synthesis and Methodology

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a benzo[d]isoxazole core, have been found to inhibit brd4 . BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Mode of Action

BRD4 can bind to acetyl-lysine residues on histone tails of chromatin, acting as an epigenetic reader to regulate gene expression . By binding to BRD4, these compounds can inhibit the expression of key oncogenes .

Biochemical Pathways

The inhibition of BRD4 affects several biochemical pathways. BRD4 promotes the transcription of key genes such as Bcl-2, c-Myc, and CDK6 , which play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the displacement of BRD4 from chromatin can inhibit the expression of these oncogenes .

Result of Action

The inhibition of BRD4 by similar compounds has been shown to have anti-proliferative activity against certain cells . For example, certain compounds were effective for BRD4 binding and showed remarkable anti-proliferative activity against MV4-11 cells . These compounds also inhibited the expression levels of oncogenes including c-Myc and CDK6 in a concentration-dependent manner .

Propriétés

IUPAC Name |

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c21-13-14-4-3-9-22-20(14)26-15-7-10-24(11-8-15)19(25)12-17-16-5-1-2-6-18(16)27-23-17/h1-6,9,15H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJZYPGIYOKVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide](/img/structure/B2538596.png)